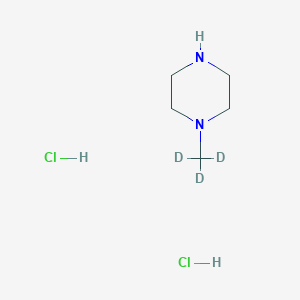
1-(Trideuteriomethyl)piperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trideuteriomethyl)piperazine;dihydrochloride is a deuterated derivative of piperazine, a heterocyclic organic compound. The deuterium substitution in the molecule enhances its stability and alters its pharmacokinetic properties, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)piperazine;dihydrochloride typically involves the deuteration of piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which involves the ring opening of aziridines under the action of N-nucleophiles . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups can be employed to synthesize piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available starting materials and coupling reagents. For instance, the insertion of the piperazine moiety can be achieved using 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
化学反応の分析
Types of Reactions
1-(Trideuteriomethyl)piperazine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as Ir(III) (ppy)2 (dtbbpy)PF6, which acts as a photocatalyst to oxidize the piperazine N-Ph atom via a single electron transfer.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of α-aminyl radicals .
科学的研究の応用
1-(Trideuteriomethyl)piperazine;dihydrochloride has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope reagent for various analytical techniques. In biology and medicine, the compound’s deuterated form enhances its stability and bioavailability, making it useful in drug development and diagnostic applications.
作用機序
The mechanism of action of 1-(Trideuteriomethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The deuterium substitution in the molecule alters its pharmacokinetic properties, leading to enhanced stability and prolonged activity. The compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-(Trideuteriomethyl)piperazine;dihydrochloride can be compared with other similar compounds, such as 1-(Methyl-D3)piperazine 2HCl . While both compounds are deuterated derivatives of piperazine, this compound is unique due to its specific deuterium substitution pattern, which enhances its stability and alters its pharmacokinetic properties . Other similar compounds include various piperazine derivatives synthesized through different methods, such as cyclization of 1,2-diamine derivatives and the Ugi reaction .
特性
IUPAC Name |
1-(trideuteriomethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i1D3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILFRWRYZZVJTL-GXXYEPOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
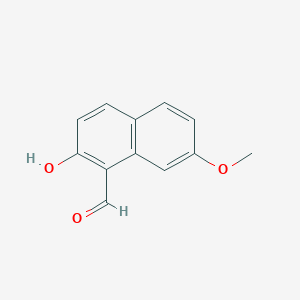
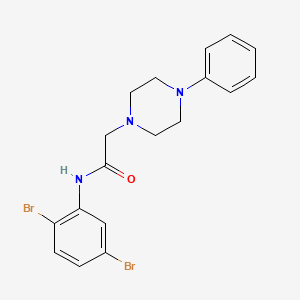
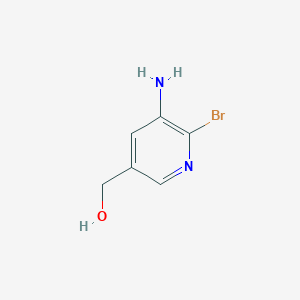
![3-methoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2434217.png)

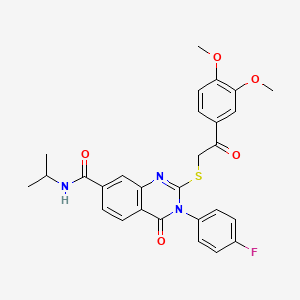
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
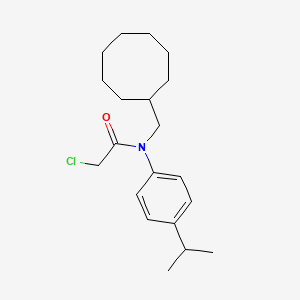
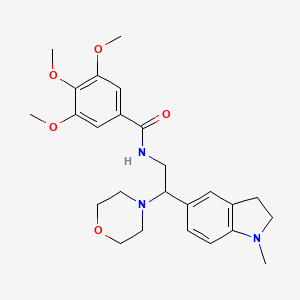
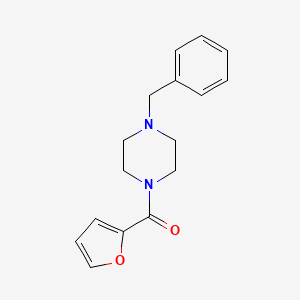
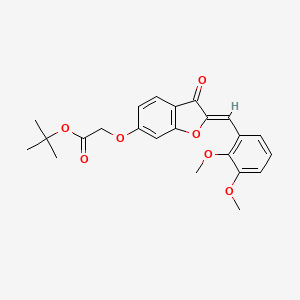
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)
